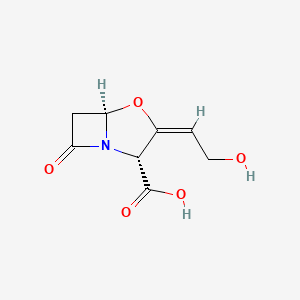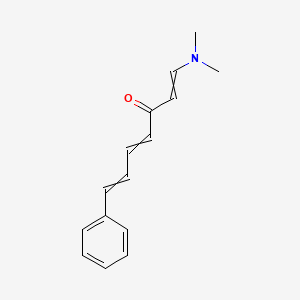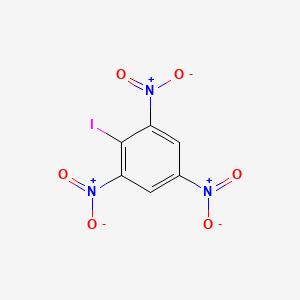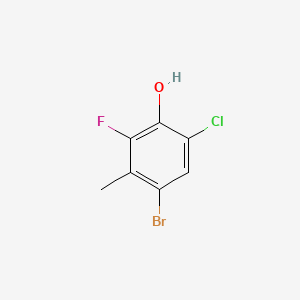
4-Bromo-6-chloro-2-fluoro-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-chloro-2-fluoro-3-methylphenol is an organic compound with the molecular formula C7H5BrClFO. It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a methylphenol core. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-fluoro-3-methylphenol typically involves multi-step organic reactions. One common method includes the halogenation of a precursor phenol compound. For instance, starting with 3-methylphenol, sequential halogenation reactions can be carried out using bromine, chlorine, and fluorine sources under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient and selective halogenation. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6-chloro-2-fluoro-3-methylphenol can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-chloro-2-fluoro-3-methylphenol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique halogenation pattern makes it useful in studying halogen effects on reactivity and stability.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving halogenated phenols.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It is used in the development of specialty chemicals, including agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-chloro-2-fluoro-3-methylphenol involves its interaction with molecular targets through its halogenated phenol structure. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The phenol group can undergo redox reactions, affecting cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-fluoro-3-methylphenol
- 6-Chloro-2-fluoro-3-methylphenol
- 4-Bromo-6-chloro-3-methylphenol
Uniqueness
4-Bromo-6-chloro-2-fluoro-3-methylphenol is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the methylphenol core. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C7H5BrClFO |
|---|---|
Molekulargewicht |
239.47 g/mol |
IUPAC-Name |
4-bromo-6-chloro-2-fluoro-3-methylphenol |
InChI |
InChI=1S/C7H5BrClFO/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 |
InChI-Schlüssel |
DZRHKPNOVFFCFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1F)O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014286.png)
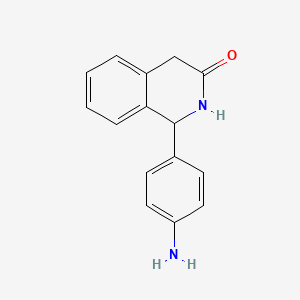
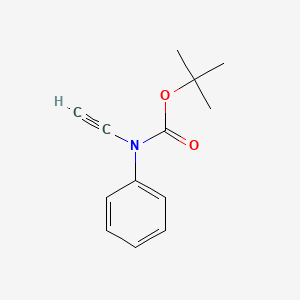
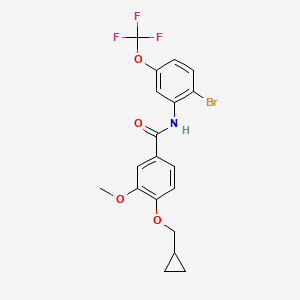
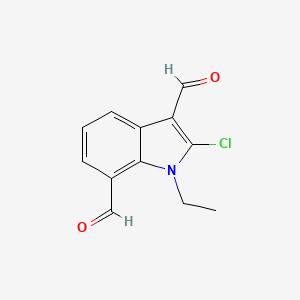
![2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14014300.png)
![cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14014306.png)
![N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide](/img/structure/B14014308.png)
![[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14014314.png)
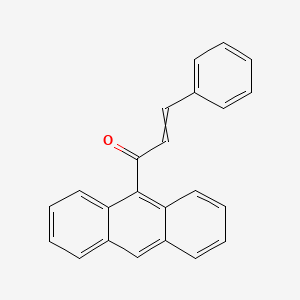
![2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate](/img/structure/B14014337.png)
